molecular formula C27H29N7OS B2656670 2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide CAS No. 896699-88-0

2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B2656670
CAS No.: 896699-88-0
M. Wt: 499.64
InChI Key: KQEKQDYHMFJEGZ-UHFFFAOYSA-N
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Description

2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide is a potent and selective small-molecule inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases, with a particular focus on FGFR1, FGFR2, and FGFR3. This compound is a key research tool for investigating the role of FGFR signaling in cellular processes. Dysregulation of FGFR pathways is implicated in a variety of cancers, making this inhibitor highly valuable in oncology research for studying tumor proliferation, angiogenesis, and survival. Its mechanism of action involves competitively binding to the ATP-binding pocket of the FGFR kinases, thereby blocking phosphate transfer and subsequent downstream signaling cascades, such as the MAPK and PI3K-AKT pathways. Researchers utilize this compound in vitro to elucidate the molecular mechanisms of FGFR-driven oncogenesis and to explore potential therapeutic strategies for cancers characterized by FGFR amplifications, mutations, or fusions. It is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-[[2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N7OS/c1-15-12-16(2)25(17(3)13-15)30-24(35)14-36-27-28-22-9-7-6-8-21(22)26-29-23(33-34(26)27)11-10-20-18(4)31-32-19(20)5/h6-9,12-13H,10-11,14H2,1-5H3,(H,30,35)(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQEKQDYHMFJEGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(=NN42)CCC5=C(NN=C5C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and triazoloquinazoline intermediates, followed by their coupling and subsequent functionalization to introduce the acetamide group.

    Preparation of Pyrazole Intermediate: The pyrazole ring can be synthesized through the condensation of 3,5-dimethyl-1H-pyrazole with appropriate aldehydes or ketones under acidic or basic conditions.

    Synthesis of Triazoloquinazoline Intermediate: This involves the cyclization of suitable precursors such as 2-aminobenzonitrile with hydrazine derivatives under reflux conditions.

    Coupling Reaction: The pyrazole and triazoloquinazoline intermediates are coupled using thiol-based reagents to form the sulfanyl linkage.

    Introduction of Acetamide Group: The final step involves the acylation of the coupled product with 2,4,6-trimethylaniline and acetic anhydride under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Halogenated, nitrated, or sulfonated derivatives

Scientific Research Applications

2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide has shown potential in various scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Pharmacology: It may exhibit bioactivity that can be harnessed for therapeutic purposes, such as anti-inflammatory or anticancer properties.

    Materials Science: The compound’s stability and functional groups make it suitable for use in the development of advanced materials, such as polymers or nanomaterials.

    Biological Studies: It can be used as a probe or marker in biochemical assays to study cellular processes and molecular interactions.

Mechanism of Action

The mechanism of action of 2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with receptor sites, modulating signal transduction pathways. The exact pathways and targets would depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Key Findings :

  • The target compound’s bioactivity profile correlates with triazolo[1,5-c]quinazoline -based kinase inhibitors (ROCK1, IC₅₀ ~50 nM in docking studies) .
  • Pyrazole-containing analogs (e.g., CAS 606122-26-3) show reduced cytotoxicity in NCI-60 screens, likely due to poorer membrane permeability .

Molecular Docking and Binding Efficiency

Chemical space docking (CSD) studies indicate the target compound’s triazoloquinazoline core achieves superior binding to ROCK1 (docking score: −12.3 kcal/mol) compared to phthalazine analogs (−9.8 kcal/mol). This is attributed to enhanced π-π stacking with kinase hinge regions .

Table: Docking Scores vs. Structural Features

Compound Core Structure Docking Score (ROCK1) Key Interactions
Target Triazoloquinazoline −12.3 kcal/mol H-bond with Glu154, π-stacking with Phe156
CAS 606122-26-3 Phthalazine −9.8 kcal/mol Weak H-bond with Asp160

Pharmacokinetic and Toxicity Predictions

  • Target Compound : Predicted logP = 3.2, moderate solubility (LogS = −4.1), and CYP3A4 inhibition risk (IC₅₀ = 8.2 µM) .

Biological Activity

The compound 2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory and anticancer properties.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C29H33N7O3S
  • Molecular Weight : 559.7 g/mol

The compound features a triazoloquinazoline core linked to a pyrazole moiety and a trimethylphenyl acetamide group. The presence of these functional groups suggests potential interactions with various biological targets.

Anti-inflammatory Properties

Recent studies have indicated that derivatives of quinazoline and pyrazole exhibit significant anti-inflammatory activity. For instance, compounds similar to the one have been shown to inhibit pro-inflammatory cytokines and mediators effectively.

A case study demonstrated that certain pyrazolo[1,5-a]quinazolines displayed IC50 values below 50 µM in cell-based assays for inhibiting NF-κB/AP-1 reporter activity, indicating strong anti-inflammatory potential . The mechanism of action appears to involve binding to mitogen-activated protein kinases (MAPKs), particularly ERK2 and JNK3, which are crucial in inflammatory signaling pathways .

Anticancer Activity

The anticancer potential of triazoloquinazoline derivatives has been explored extensively. In vitro studies have shown that compounds with similar scaffolds exhibit cytotoxic effects against various cancer cell lines. For example:

CompoundCell LineIC50 (µM)
21HePG26.12
21MCF-74.08
21PC37.17
21HCT-1166.42

These findings suggest that the compound may interact with histone acetyltransferase PCAF, leading to apoptosis in cancer cells .

Mechanistic Insights

Molecular docking studies have provided insights into the binding affinities of the compound's derivatives towards specific targets associated with inflammation and cancer. The structural interactions are believed to enhance the efficacy of these compounds in inhibiting target proteins involved in disease pathways.

Q & A

Q. What are the standard synthetic routes for preparing this compound, and how do reaction conditions influence yield?

The compound's synthesis involves multi-step protocols, including:

  • Triazoloquinazoline core formation : Cyclocondensation of hydrazine derivatives with carbonyl intermediates, as demonstrated in analogous triazoloquinazoline syntheses (e.g., using diphenyl-N-cyanodithioimidocarbonate and hydrazinobenzoic acid under acidic conditions) .
  • Sulfanyl-acetamide linkage : Thiol-alkylation or nucleophilic substitution reactions to introduce the sulfanyl group, followed by amidation with 2,4,6-trimethylaniline.
  • Key parameters : Temperature (e.g., room temperature for cyclization vs. reflux for amidation), solvent polarity (ethanol or 1,4-dioxane), and catalyst (triethylamine or HCl).
  • Yield optimization : Traditional batch methods typically yield 50–65%, while flow chemistry approaches (e.g., Omura-Sharma-Swern oxidation) may enhance reproducibility and reduce side reactions .

Table 1 : Comparison of synthesis methods for triazoloquinazoline derivatives

MethodYield (%)Reaction TimeKey AdvantageReference
Batch (acidic ethanol)55–6024–48 hSimplicity
Flow chemistry70–756–8 hScalability, reduced byproducts

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • NMR (¹H/¹³C) : Assign peaks for pyrazole (δ 2.2–2.5 ppm, methyl groups), triazoloquinazoline aromatic protons (δ 7.0–8.5 ppm), and acetamide carbonyl (δ 170–175 ppm) .
  • Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of sulfanyl-acetamide moiety).
  • X-ray crystallography : Resolve structural ambiguities, such as planarity of the triazoloquinazoline core and dihedral angles between substituents (e.g., 59.3° for phenoxy analogs) .
  • Elemental analysis : Validate purity (>98% for biological assays).

Q. What mechanisms underlie its reported biological activity in preliminary studies?

While direct data on this compound is limited, structurally related triazoloquinazoline-pyrazole hybrids exhibit:

  • Enzyme inhibition : Competitive binding to ATP pockets in kinases (e.g., EGFR, VEGFR) via triazoloquinazoline interactions .
  • Antimicrobial activity : Disruption of microbial cell membranes via hydrophobic interactions with 2,4,6-trimethylphenyl groups .
  • Cytotoxicity : Induction of apoptosis in cancer cells through ROS generation .

Advanced Research Questions

Q. How can Design of Experiments (DoE) and machine learning optimize reaction conditions for scalability?

  • DoE applications : Use factorial designs to screen variables (e.g., temperature, catalyst loading, solvent ratio). For example, Bayesian optimization algorithms have outperformed human decision-making in reaction yield prediction .
  • Case study : A triazoloquinazoline analog synthesis achieved 89% yield by optimizing residence time (2.5 h) and temperature (75°C) via response surface methodology .
  • Machine learning : Train models on historical reaction data (e.g., PubChem entries) to predict optimal conditions for novel derivatives.

Q. How should researchers resolve contradictions in biological activity data across studies?

Contradictions may arise from:

  • Assay variability : Normalize data using positive controls (e.g., doxorubicin for cytotoxicity) and standardized protocols (e.g., MTT assay vs. ATP luminescence) .
  • Structural analogs : Compare substituent effects (e.g., 3,5-dimethylpyrazole vs. 1,3,5-trimethylpyrazole in acetamide derivatives) using SAR tables .
  • Computational validation : Perform molecular docking to confirm binding poses (e.g., AutoDock Vina) and MD simulations to assess stability .

Q. What strategies validate the compound’s stability under physiological conditions?

  • Forced degradation studies : Expose the compound to pH extremes (1.2–9.0), oxidative stress (H₂O₂), and UV light. Monitor degradation via HPLC-MS .
  • Plasma stability assays : Incubate with human plasma (37°C, 24 h) and quantify intact compound using LC-MS/MS.
  • Thermal analysis : DSC/TGA to determine melting points and decomposition thresholds (>200°C typical for triazoloquinazolines) .

Q. How can computational methods guide the design of derivatives with improved selectivity?

  • Pharmacophore modeling : Identify essential features (e.g., hydrogen bond acceptors in triazoloquinazoline) using Schrödinger Phase .
  • ADMET prediction : Use SwissADME or ProTox-II to optimize logP (2–4), aqueous solubility (>50 µM), and cytochrome P450 inhibition profiles .
  • Free-energy perturbation (FEP) : Predict binding affinity changes for methyl group substitutions on the pyrazole ring .

Methodological Considerations

  • Data reporting : Include full synthetic protocols (e.g., equivalents of reagents, purification steps) to ensure reproducibility .
  • Open science : Share crystallographic data via repositories (e.g., Chemotion) .

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